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CB-1158 (also known as INCB001158 or Numidargistat) is a potent, orally bioavailable small-
molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune
evasion.[1][2] By depleting the essential amino acid L-arginine, arginase-expressing myeloid
cells within the tumor microenvironment suppress the proliferation and effector function of T
cells and Natural Killer (NK) cells.[1][3] CB-1158 is designed to reverse this
immunosuppressive mechanism, thereby restoring anti-tumor immunity. This guide provides a
comprehensive comparison of CB-1158's efficacy, supported by preclinical and clinical data, to
inform ongoing research and drug development efforts.

Preclinical Efficacy of CB-1158 in Syngeneic Mouse
Models

CB-1158 has demonstrated significant single-agent and combination-therapy efficacy in a
variety of syngeneic mouse cancer models. These studies highlight the immune-mediated
mechanism of action, as the anti-tumor effect is abrogated in immunocompromised mice.[4]

Summary of Tumor Growth Inhibition
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Experimental Protocols: Preclinical Studies

The preclinical efficacy of CB-1158 was evaluated in various syngeneic mouse models. Below
are the generalized experimental methodologies employed in these studies.

¢ Animal Models: Immune-competent mice, such as BALB/c (for CT26 and 4T1 models) and
C57BL/6 (for LLC and B16F10 models), were utilized. For mechanism-of-action studies,
immunocompromised strains like C57/scid mice were also used.[4]

o Tumor Cell Implantation: Tumor cells (typically 1 x 10”6 cells) were injected subcutaneously
into the flank of the mice. For the 4T1 breast cancer model, cells were implanted
orthotopically into the mammary fat pad.[2]

o Drug Administration: CB-1158 was administered orally, typically on a twice-daily (BID)
schedule, at doses around 100 mg/kg.[5] Combination therapies involved the co-
administration of other agents like checkpoint inhibitors (e.g., anti-PD-L1 antibodies) or
chemotherapy (e.g., gemcitabine).[1][3]

» Efficacy Endpoints: The primary endpoint was the measurement of tumor volume over time
to assess tumor growth inhibition.

e Pharmacodynamic Assessments: To confirm the mechanism of action, studies included the
analysis of:

o Plasma and tumor L-arginine levels.[4]

o Infiltration of immune cells (e.g., CD8+ T cells, NK cells) into the tumor microenvironment
via flow cytometry.[1][6]

o Expression of inflammatory cytokines and interferon-inducible genes within the tumor.[1][6]

Clinical Evaluation of CB-1158 in Advanced Solid
Tumors
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A first-in-human, open-label, Phase 1 clinical trial (NCT02903914) evaluated the safety,
pharmacokinetics, pharmacodynamics, and preliminary efficacy of CB-1158 as a monotherapy
and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or
metastatic solid tumors.[7][8][9]

E ¢ Clinical Trial INCT02903914

Treatment Arm  Cancer Types Dose Levels Key Findings Reference
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Experimental Protocols: Clinical Trial (NCT02903914)
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o Study Design: This was a multi-part, open-label, non-randomized Phase 1 study. The study
included dose-escalation cohorts for both monotherapy and combination therapy to
determine the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in

specific tumor types.[7][9]

o Patient Population: Patients with advanced or metastatic solid tumors who had progressed
on standard therapies were enrolled.[7]

o Treatment: CB-1158 was administered orally twice daily. Pembrolizumab was administered
intravenously at a dose of 200 mg every 3 weeks in the combination arms.[9]

e Endpoints:
o Primary: Safety and tolerability.[9]

o Secondary: Pharmacokinetics, pharmacodynamics (including plasma arginine levels), and
preliminary efficacy assessed by overall response rate (ORR).[9][10]

Visualizing the Mechanism and Workflow

To better illustrate the underlying biology and experimental approaches, the following diagrams

are provided.
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Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
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Caption: Generalized experimental workflow for preclinical evaluation of CB-1158.
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Clinical Trial Workflow (NCT02903914)
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Caption: Simplified workflow of the Phase 1 clinical trial of CB-1158.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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